

# Technical Support Center: Mitigating Blue-Shift in InGaN Quantum Well Emission

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## Compound of Interest

Compound Name: Indium nitride

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common issue of blue-shift in Indium Gallium Nitride (InGaN) quantum well (QW) emission.

## Frequently Asked Questions (FAQs) & Troubleshooting Guides

**Q1:** What are the primary causes of the blue-shift observed in my InGaN quantum well photoluminescence (PL) or electroluminescence (EL) spectra with increasing injection current or excitation power?

**A1:** The blue-shift in InGaN QW emission primarily stems from two physical phenomena:

- **Quantum-Confined Stark Effect (QCSE):** In c-plane grown InGaN/GaN heterostructures, a significant lattice mismatch between the InGaN well and GaN barrier layers induces a strong piezoelectric field.<sup>[1]</sup> This internal electric field causes the quantum well energy bands to tilt, leading to a spatial separation of the electron and hole wavefunctions.<sup>[2]</sup> At low carrier injection, this separation reduces the recombination energy, resulting in a red-shifted emission. As the injection current or excitation power increases, the injected carriers screen this piezoelectric field, flattening the bands and increasing the recombination energy, which manifests as a blue-shift in the emission spectrum.<sup>[2][3]</sup>

- **Band-Filling Effect:** InGaN alloys can exhibit compositional fluctuations, leading to the formation of indium-rich clusters that act as localized energy states in the bandgap.<sup>[2]</sup> At low excitation, carriers first fill these lower energy localized states. With increasing carrier injection, these states become saturated, and subsequent carriers occupy higher energy levels within the quantum well, resulting in a blue-shift of the peak emission wavelength.<sup>[2]</sup><sup>[4]</sup>

Q2: I am observing a significant blue-shift in my photoluminescence spectra as the injection current increases. How can I determine if the Quantum-Confined Stark Effect (QCSE) is the dominant cause?

A2: To determine the contribution of QCSE to the observed blue-shift, you can perform power-dependent photoluminescence (PL) measurements. The key indicator of QCSE is a significant blue-shift in the emission peak energy accompanied by an increase in PL intensity as the excitation power is increased.

- **Low Excitation Power:** At low power densities, the QCSE is strong, leading to a red-shifted emission and lower PL intensity due to the reduced overlap of electron and hole wavefunctions.
- **Increasing Excitation Power:** As the excitation power increases, the photogenerated carriers screen the piezoelectric field, reducing the QCSE. This results in a noticeable blue-shift of the emission peak and a superlinear increase in the integrated PL intensity.

You can further confirm the presence of QCSE by applying a reverse bias in an electroluminescence setup. A reverse bias enhances the internal electric field, leading to a further red-shift, which is a strong indicator of the QCSE.

Q3: My experimental results show a pronounced blue-shift. What are the most effective methods to reduce the Quantum-Confined Stark Effect (QCSE)?

A3: Several effective strategies can be employed to mitigate the QCSE in InGaN quantum wells:

- **Growth on Non-polar or Semipolar GaN Substrates:** Growing InGaN QWs on non-polar (e.g., m-plane) or semipolar planes of GaN can significantly reduce or even eliminate the piezoelectric fields, thus minimizing the QCSE.<sup>[5]</sup>

- Strain Engineering:
  - Strain-Compensating Interlayers: Introducing strain-compensating layers, such as AlGaIn or a low-indium content InGaIn layer, can reduce the overall strain in the quantum wells.[6]
  - Patterned Sapphire Substrates (PSS): Growing on nano-patterned sapphire substrates can induce lateral strain relaxation in the GaIn buffer layer, which in turn reduces the strain in the overlying InGaIn QWs.[5][7]
  - Micro-pillar Fabrication: Etching the QW structure into micro-pillars can lead to strain relaxation at the sidewalls, reducing the piezoelectric field.[1]
- Quantum Well Design:
  - Thinner Quantum Wells: Reducing the thickness of the InGaIn quantum wells can lessen the spatial separation of the electron and hole wavefunctions, thereby reducing the impact of the QCSE. However, this may also lead to a blue-shift in the emission wavelength due to increased quantum confinement.
  - Staggered InGaIn Quantum Wells: Designing QWs with a varying indium composition profile can improve the electron-hole wavefunction overlap, even in the presence of an electric field.

Q4: How does the thickness of the InGaIn quantum well affect the observed blue-shift?

A4: The thickness of the InGaIn quantum well has a significant impact on the magnitude of the blue-shift.

- Thicker Quantum Wells: In thicker QWs (e.g., > 3 nm), the QCSE is more pronounced because the electrons and holes are separated by a larger distance. This leads to a larger blue-shift as the injection current increases and screens the internal field.[8][9] However, very thick QWs can suffer from reduced radiative efficiency due to poor electron-hole wavefunction overlap.[10]
- Thinner Quantum Wells: In thinner QWs (e.g., < 2.5 nm), the effect of the QCSE is reduced as the carriers are more strongly confined, limiting their spatial separation.[9] Consequently, the blue-shift with increasing injection current is less pronounced.

The following table summarizes the general trend of the effect of QW thickness on the blue-shift and other performance parameters.

Quantum Well Thickness	Magnitude of Blue-Shift	Quantum-Confined Stark Effect (QCSE)	Radiative Efficiency
Thin (< 2.5 nm)	Smaller	Reduced	Generally Higher
Thick (> 3 nm)	Larger	More Pronounced	Can be Lower

## Experimental Protocols

### Protocol 1: MOCVD Growth of Strain-Compensated InGaN/GaN Multiple Quantum Wells

This protocol outlines a general procedure for growing strain-compensated InGaN/GaN multiple quantum wells (MQWs) using Metal-Organic Chemical Vapor Deposition (MOCVD) to reduce the blue-shift.

- Substrate and Buffer Layer Growth:
  - Start with a c-plane sapphire substrate.
  - Grow a low-temperature GaN nucleation layer followed by a high-temperature undoped GaN buffer layer (typically 1-2  $\mu\text{m}$  thick).
- n-GaN Layer Growth:
  - Deposit a silicon-doped n-type GaN layer (typically 2-4  $\mu\text{m}$  thick).
- Strain-Compensating Superlattice (SL) Growth:
  - Grow a superlattice structure consisting of alternating layers of undoped GaN and a low-indium content InGaN (e.g.,  $\text{In}_{0.05}\text{Ga}_{0.95}\text{N}$ ). This SL helps to manage the strain before the active region.
- InGaN/GaN MQW Active Region Growth:

- Grow the InGaN quantum wells at a temperature range of 700-800°C. The specific temperature will influence the indium incorporation.
- Use trimethylindium (TMIn), trimethylgallium (TMGa), and ammonia (NH<sub>3</sub>) as precursors. [11] The TMIn/TMGa flow ratio will determine the indium composition in the wells.
- Grow the GaN quantum barriers at a higher temperature than the wells to improve crystal quality.
- The thickness of the wells and barriers should be carefully controlled. Typical values are 2.5-3.5 nm for the wells and 8-15 nm for the barriers.
- p-type Layers and Contact Layer Growth:
  - Grow a magnesium-doped p-type AlGaN electron-blocking layer (EBL) to prevent electron overflow.
  - Deposit a p-type GaN layer.
  - Finally, grow a heavily doped p<sup>+</sup>-GaN contact layer.
- Post-Growth Annealing:
  - Perform a post-growth annealing step to activate the Mg acceptors in the p-type layers.

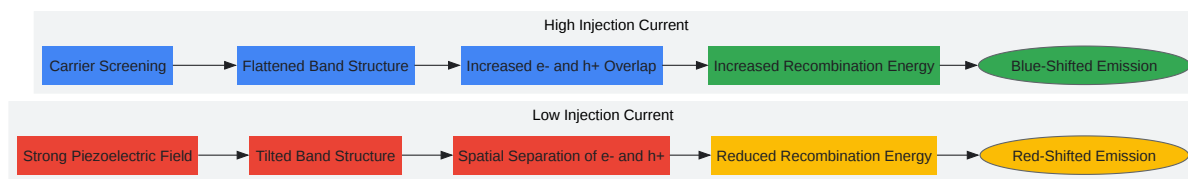
## Protocol 2: Power-Dependent Photoluminescence (PL) Measurement to Quantify Blue-Shift

This protocol describes how to perform power-dependent PL measurements to quantify the blue-shift in InGaN QW samples.

- Experimental Setup:
  - A continuous-wave (CW) laser with a wavelength shorter than the GaN bandgap (e.g., 325 nm He-Cd laser or 405 nm diode laser) is used as the excitation source.
  - Use a set of neutral density filters to vary the excitation power.

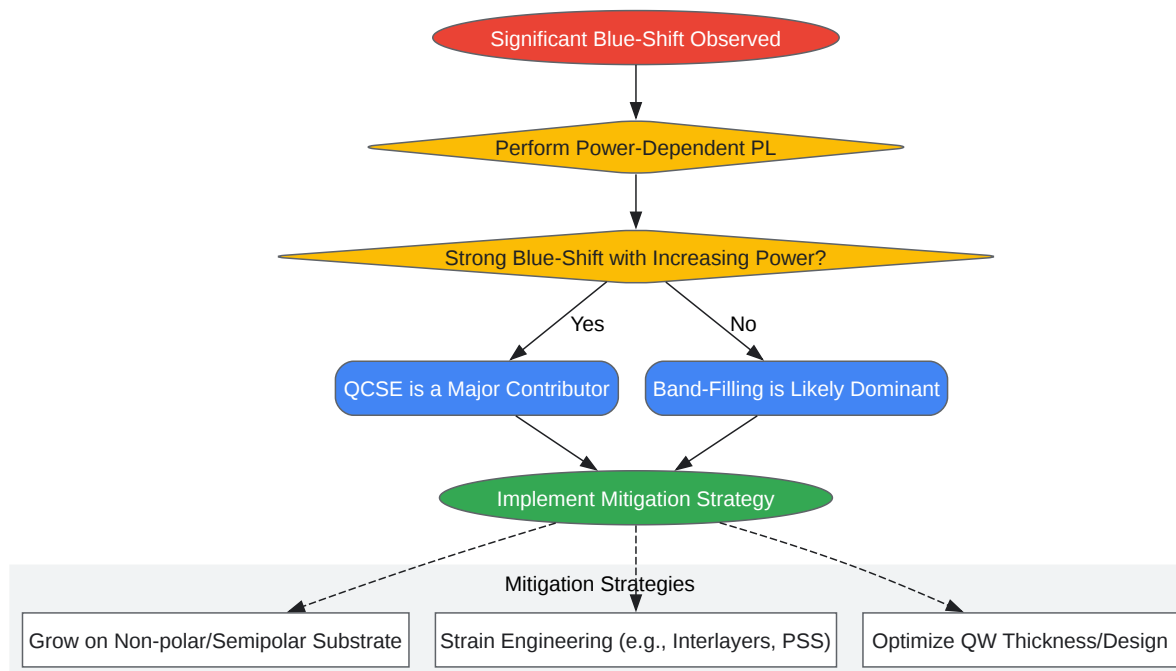
- The sample is mounted in a cryostat for temperature-controlled measurements (optional, but recommended for detailed studies).
- The luminescence signal is collected by a lens and focused into a spectrometer.
- A CCD camera or a photomultiplier tube is used as the detector.
- Measurement Procedure:
  - Start with the lowest excitation power by using the highest density neutral density filter.
  - Record the PL spectrum.
  - Incrementally increase the excitation power by changing the neutral density filters.
  - Record the PL spectrum at each power level. It is crucial to measure the actual laser power at the sample surface for each setting.
- Data Analysis:
  - For each spectrum, determine the peak emission wavelength (or energy).
  - Plot the peak emission energy as a function of the excitation power density.
  - The magnitude of the blue-shift can be quantified as the difference in peak energy between the highest and lowest excitation powers.

## Visualizations



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Caption: The Quantum-Confined Stark Effect (QCSE) pathway.



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Caption: Troubleshooting workflow for blue-shift in InGaN QWs.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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